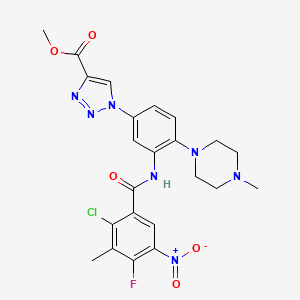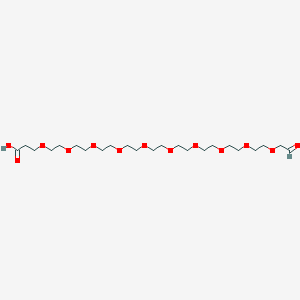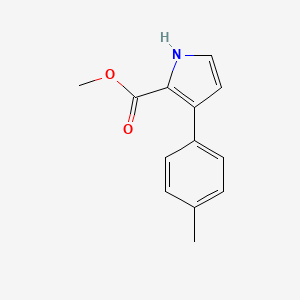
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by a methyl ester group attached to the 2-position of the pyrrole ring and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the 3-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate typically involves the condensation of p-tolylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The final esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学研究应用
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-(p-tolyl)-1H-pyrazole-2-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Methyl 3-(p-tolyl)-1H-thiazole-2-carboxylate: Contains a thiazole ring instead of a pyrrole ring.
Methyl 3-(p-tolyl)-1H-imidazole-2-carboxylate: Features an imidazole ring in place of the pyrrole ring.
Uniqueness
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
methyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-8-14-12(11)13(15)16-2/h3-8,14H,1-2H3 |
InChI 键 |
KSDJARMTUDGVTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


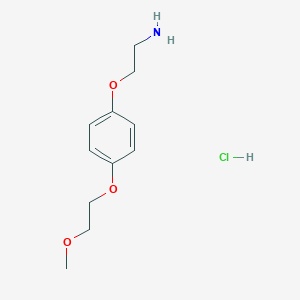
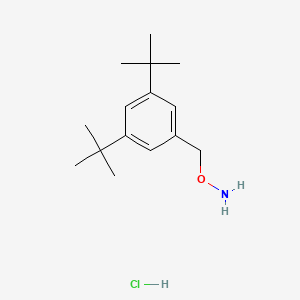
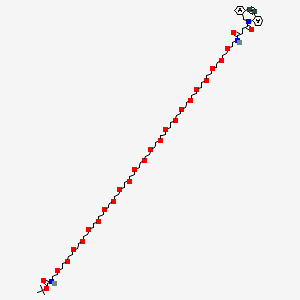

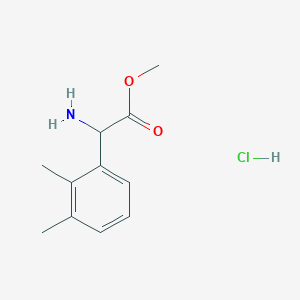
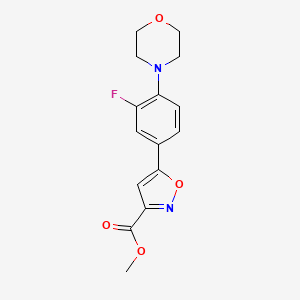
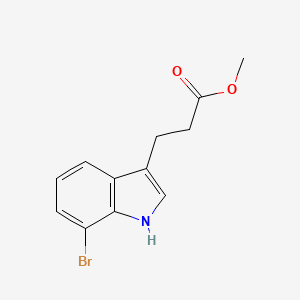

![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
